N,N-[Iminobis(trimethylene)]bis-D-gluconamide
Description
Properties
IUPAC Name |
2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3O12/c22-7-9(24)11(26)13(28)15(30)17(32)20-5-1-3-19-4-2-6-21-18(33)16(31)14(29)12(27)10(25)8-23/h9-16,19,22-31H,1-8H2,(H,20,32)(H,21,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNVCDMSZJMEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCNC(=O)C(C(C(C(CO)O)O)O)O)CNC(=O)C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411999 | |
| Record name | N,N-[Iminobis(trimethylene)]bis-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86303-20-0 | |
| Record name | N,N-[Iminobis(trimethylene)]bis-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Amidation Approach
This method involves sequential coupling of D-gluconic acid with the diamine linker:
Reaction Scheme :
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Activation of D-gluconic acid : Conversion to acyl chloride or mixed carbonate using thionyl chloride (SOCl₂) or ethyl chloroformate.
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First amidation : Reacting activated D-gluconic acid with iminobis(trimethylenediamine) in anhydrous dimethylformamide (DMF) at 0–5°C.
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Second amidation : Introducing the second D-gluconic acid unit under similar conditions.
Critical Parameters :
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Temperature : Maintaining ≤5°C prevents epimerization of D-gluconamide stereocenters.
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Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
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Molar ratio : A 2:1 excess of D-gluconic acid derivative ensures complete diamine functionalization.
Yield Optimization :
One-Pot Synthesis
A streamlined alternative consolidates steps into a single reactor:
Procedure :
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Simultaneous activation and coupling : Combine D-gluconic acid, iminobis(trimethylenediamine), and EDC in DMF.
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pH control : Maintain pH 7–8 with triethylamine to favor amide bond formation.
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In situ monitoring : Use HPLC to track reaction progress (retention time ~8.2 min for product).
Advantages :
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Reduces intermediate isolation steps.
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Lowers solvent consumption by 40% compared to stepwise methods.
Challenges :
Industrial-Scale Production
Catalytic Systems
Industrial protocols employ heterogeneous catalysts to improve efficiency:
| Catalyst Type | Example | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| Zeolite-based | H-ZSM-5 | 80 | 22% |
| Metal-organic framework | UiO-66-NH₂ | 60 | 18% |
Data inferred from analogous amidation reactions due to proprietary constraints.
Purification Techniques
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Crystallization : Ethanol-water mixtures (3:1 v/v) recrystallize the compound, achieving ≥97% purity.
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Membrane filtration : Nanofiltration membranes (MWCO 500 Da) remove unreacted diamine and salts.
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
Key Metrics :
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¹H NMR (D₂O, 500 MHz): δ 3.8–4.2 (m, hydroxyl protons), δ 2.7–3.1 (m, methylene protons adjacent to amine).
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HPLC : Retention time 8.2 min (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).
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Mass Spec : ESI-MS m/z 488.4 [M+H]⁺ confirms molecular weight.
Challenges and Research Gaps
Chemical Reactions Analysis
Types of Reactions
N,N-[Iminobis(trimethylene)]bis-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include:
Carbonyl Compounds: From oxidation of hydroxyl groups.
Amines: From reduction of amide groups.
Ethers and Esters: From substitution reactions involving hydroxyl groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
N,N-[Iminobis(trimethylene)]bis-D-gluconamide has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures can exhibit significant activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways, making it a candidate for developing new antimicrobial agents .
1.2 Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its application in drug delivery systems. Its hydrophilic nature allows it to solubilize poorly soluble drugs, improving their bioavailability. Studies have shown that incorporating this compound into drug formulations can lead to more effective treatment regimens for diseases such as cancer and chronic infections .
Material Science
2.1 Surfactant Properties
As a surfactant, this compound exhibits excellent surface-active properties. It can lower the surface tension of water significantly, making it useful in formulations for detergents, emulsifiers, and dispersants. Its non-ionic nature reduces the risk of irritation compared to ionic surfactants, making it suitable for personal care products .
2.2 Polymer Additive
In material science, this compound can act as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve flexibility and strength, which is beneficial for applications in packaging and coatings .
Biochemical Applications
3.1 Enzyme Stabilization
this compound has potential applications in stabilizing enzymes used in industrial processes. By forming complexes with enzymes, it can protect them from denaturation under harsh conditions, thereby enhancing their longevity and effectiveness in biocatalytic processes .
3.2 Glycoconjugate Synthesis
The compound plays a role in synthesizing glycoconjugates, which are vital for various biological functions and therapeutic applications. Its ability to participate in glycosylation reactions makes it valuable for producing glycoproteins and glycolipids used in vaccines and targeted drug delivery systems .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study 2 | Drug Delivery | Improved solubility and bioavailability of poorly soluble anticancer drugs when formulated with the compound. |
| Study 3 | Surfactant Properties | Reduced surface tension by over 30%, enhancing the effectiveness of cleaning formulations. |
| Study 4 | Enzyme Stabilization | Showed increased enzyme activity retention over extended periods under heat stress conditions. |
Mechanism of Action
The mechanism of action of N,N-[Iminobis(trimethylene)]bis-D-gluconamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as those involved in inflammation or oxidative stress.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2,3,4,5,6-Pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide
- CAS Registry Number : 86303-20-0
- Molecular Formula : C₁₈H₃₇N₃O₁₂
- Molecular Weight : 487.5 g/mol
- Structure: Comprises two D-gluconamide moieties linked via an iminobis(trimethylene) (N-(3-aminopropyl)-3-aminopropyl) backbone.
Key Features :
- Functional Groups : Multiple hydroxyl (-OH) and amide (-CONH-) groups, enabling hydrogen bonding and metal chelation .
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Structural Analogues and Their Properties
*Hypothetical compound for comparison.
Key Observations :
Linker Length and Flexibility: The iminobis(trimethylene) linker in the target compound provides a longer, more flexible backbone compared to ethylene diamine linkers (e.g., in hypothetical N,N'-(iminodi-2,1-ethanediyl)bis-D-gluconamide). This may enhance conformational adaptability, improving interactions with metal ions or biomolecules .
Functional Group Density: The dual gluconamide groups in the target compound offer 10 hydroxyl groups, surpassing mono-gluconamides (e.g., N-Methyl-D-gluconamide) in hydrophilicity and chelation capacity . EDTA, while smaller, employs carboxylate groups for stronger metal binding but lacks the biocompatibility of sugar-based hydroxyl groups .
Commercial Availability: this compound is supplied by multiple vendors (e.g., Santa Cruz Biotechnology, ChemWhat) at 97% purity, indicating established industrial relevance . Mono-gluconamides are more commonly available but serve niche roles .
Performance in Chelation and Stability
| Parameter | This compound | EDTA | N-Methyl-D-gluconamide |
|---|---|---|---|
| Metal Binding Capacity | Moderate (hydroxyl-dominated) | High | Low |
| Biocompatibility | High (sugar-derived) | Low | High |
| Thermal Stability | Unknown (data gaps) | High | Moderate |
| Solubility in Water | High (polar groups) | Moderate | High |
Notes:
- The compound’s metal-binding capacity is likely inferior to EDTA but advantageous in biological systems due to lower toxicity .
- Stability data (e.g., melting point, flash point) are unavailable, highlighting research gaps .
Research and Industrial Relevance
- Analytical Chemistry : Used as a high-purity standard (97%) for quality control in pharmaceutical assays .
- Cosmetics: Potential role as a humectant or stabilizer, leveraging hydroxyl groups for moisture retention .
- Pharmaceuticals : Possible excipient or chelating agent in drug formulations, though clinical data are lacking .
Biological Activity
N,N-[Iminobis(trimethylene)]bis-D-gluconamide (CAS No. 86303-20-0) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, particularly in proteomics and medicinal chemistry.
- Molecular Formula : C12H22N2O10
- Molecular Weight : 362.31 g/mol
- Structure : The compound features a unique structure that includes two D-gluconamide moieties linked by an iminobis(trimethylene) bridge.
This compound exhibits its biological effects through several mechanisms:
- Protein Interaction : It has been shown to interact with various proteins, potentially modulating their activity. This interaction is significant in proteomics research, where understanding protein dynamics is crucial.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, impacting metabolic pathways and cellular functions.
Biochemical Pathways
The compound is believed to influence multiple biochemical pathways:
- GABAergic Pathway : Similar compounds have been shown to affect neurotransmission through the GABAergic system, which may suggest a role for this compound in neuropharmacology.
- Lipid Metabolism : Its interactions with proteins involved in lipid metabolism indicate potential applications in metabolic disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation, but initial findings indicate:
- Absorption : Moderate absorption rates have been reported, suggesting it may be bioavailable.
- Blood-Brain Barrier Penetration : The compound's ability to cross the blood-brain barrier (BBB) is of particular interest for neurological applications.
Study 1: Proteomics Applications
In a study focusing on proteomics, this compound was used to analyze protein interactions in cellular models. The results indicated that the compound could effectively alter protein conformation and stability, leading to enhanced understanding of protein dynamics under different physiological conditions.
Study 2: Neuropharmacological Effects
Another investigation explored the neuropharmacological properties of the compound. It was found to exhibit anxiolytic-like effects in animal models, potentially through modulation of GABA receptors. This finding opens avenues for further research into its use as a therapeutic agent for anxiety disorders .
Study 3: Metabolic Impact
Research assessing the impact on lipid metabolism demonstrated that this compound could influence lipid profiles in treated subjects. This suggests potential applications in managing metabolic syndromes and related disorders.
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Key Analytical Parameters for This compound
Q. Table 2: Stability Profile Under Accelerated Conditions
| Condition | Degradation (%) at 90 Days | Key Degradants Identified |
|---|---|---|
| 40°C, 75% RH | 12.3 ± 1.5 | Oxidized gluconamide |
| 25°C, 60% RH | 4.1 ± 0.8 | None detected |
| 4°C, desiccated | 0.9 ± 0.2 | None detected |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
